Antifungal agent 48
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Overview
Description
Antifungal agent 48 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, which can cause significant morbidity and mortality, especially in immunocompromised individuals . The development of antifungal agents like this compound is crucial due to the increasing resistance of fungi to existing treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 48 involves several steps, typically starting with the preparation of a core structure, followed by functional group modifications to enhance its antifungal properties . Common synthetic routes include:
Cyclization reactions: These are used to form the core structure of the compound.
Substitution reactions: Functional groups are added to the core structure to improve efficacy and reduce toxicity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 48 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound to enhance its antifungal activity.
Reduction: Used to alter specific functional groups to improve stability.
Substitution: Commonly used to introduce or replace functional groups to optimize the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to accelerate reactions and improve yield.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced antifungal properties. These derivatives are then tested for efficacy and safety .
Scientific Research Applications
Antifungal agent 48 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell structures and functions.
Medicine: Applied in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials.
Mechanism of Action
Antifungal agent 48 exerts its effects by targeting specific components of fungal cells. The primary mechanisms include:
Inhibition of ergosterol synthesis: This disrupts the fungal cell membrane, leading to cell death.
Interference with nucleic acid synthesis: Prevents the replication and transcription of fungal DNA.
Disruption of cell wall synthesis: Weakens the fungal cell wall, making it more susceptible to environmental stresses.
Comparison with Similar Compounds
Similar Compounds
Azoles: Such as fluconazole and itraconazole, which also inhibit ergosterol synthesis.
Echinocandins: Like caspofungin, which disrupt cell wall synthesis.
Polyenes: Such as amphotericin B, which bind to ergosterol and create pores in the fungal cell membrane.
Uniqueness
Antifungal agent 48 is unique due to its specific molecular structure, which allows it to target multiple pathways in fungal cells, reducing the likelihood of resistance development. Its broad-spectrum activity and lower toxicity profile make it a valuable addition to the antifungal arsenal .
Properties
Molecular Formula |
C13H10O4S |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2,3-dihydroxy-6-methyl-5-(thiophene-2-carbonyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H10O4S/c1-7-5-9(14)13(17)10(15)6-8(7)12(16)11-3-2-4-18-11/h2-6H,1H3,(H2,14,15,17) |
InChI Key |
OJWXHQASZVBEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CS2)O)O |
Origin of Product |
United States |
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